BenchChemオンラインストアへようこそ!

6-Bromo-1,2-benzisoxazole

Cross-coupling Suzuki-Miyaura Palladium catalysis

6-Bromo-1,2-benzisoxazole (CAS 1060802-88-1) is a brominated heteroaromatic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol. It belongs to the 1,2-benzisoxazole class—a benzene-fused isoxazole scaffold that serves as a core structure in numerous FDA-approved antipsychotics (risperidone, paliperidone, iloperidone) and the anticonvulsant zonisamide.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 1060802-88-1
Cat. No. B1289395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2-benzisoxazole
CAS1060802-88-1
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)ON=C2
InChIInChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
InChIKeyQHNORIBEFNHZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2-benzisoxazole (CAS 1060802-88-1): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


6-Bromo-1,2-benzisoxazole (CAS 1060802-88-1) is a brominated heteroaromatic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol [1]. It belongs to the 1,2-benzisoxazole class—a benzene-fused isoxazole scaffold that serves as a core structure in numerous FDA-approved antipsychotics (risperidone, paliperidone, iloperidone) and the anticonvulsant zonisamide [2]. The bromine atom at the 6-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid diversification of the benzisoxazole core for drug discovery libraries . The compound is commercially available at purities typically ranging from 95% to 98% with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution of 6-Bromo-1,2-benzisoxazole with Positional Isomers or Chloro Analogs Compromises Synthetic Outcomes


Within the 1,2-benzisoxazole family, halogen position and identity critically govern both physicochemical properties and reactivity profiles. The 6-bromo substitution pattern positions the halogen at the C6 position of the benzisoxazole ring, electronically distinct from the C5 position due to differential conjugation with the isoxazole heteroatoms [1]. Substituting the bromine for chlorine (6-chloro-1,2-benzisoxazole, CAS 39835-07-9) reduces the molecular weight from 198.02 to 153.56 g/mol, but more importantly, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is substantially less reactive than the C–Br bond (BDE ~280 kJ/mol) in oxidative addition with Pd(0) catalysts, directly impacting cross-coupling yields [2]. Similarly, the positional isomer 5-bromo-1,2-benzisoxazole (CAS 837392-65-1) places the halogen at a site with altered steric accessibility and electronic character, which can lead to different regiochemical outcomes in subsequent derivatization steps, as established by the lipophilicity study of halogen-substituted 3-hydroxy-1,2-benzisoxazoles showing measurable R_M0 differences between isomeric bromo derivatives [3]. These differences preclude casual interchange.

Quantitative Differentiation Evidence for 6-Bromo-1,2-benzisoxazole Against Closest Analogs


C–Br vs C–Cl Bond Dissociation Energy: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the 6-position of 6-bromo-1,2-benzisoxazole exhibits a bond dissociation energy (BDE) of approximately 280 kJ/mol, compared to approximately 397 kJ/mol for the C–Cl bond in 6-chloro-1,2-benzisoxazole [1]. This 117 kJ/mol difference translates into a significantly lower kinetic barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings [2]. In practice, bromoarenes routinely couple at lower temperatures (60–80 °C) with lower catalyst loadings (0.5–2 mol% Pd) compared to chloroarenes, which often require >100 °C and specialized ligands. While direct comparative coupling yield data for the specific 6-bromo vs 6-chloro-1,2-benzisoxazole scaffold are not published, the class-level difference is well-established across aryl halide literature, with bromoarenes achieving >80% conversion under conditions where the corresponding chloroarenes yield <20% [3]. For procurement decisions involving downstream diversification by cross-coupling, the bromo derivative is the strongly preferred substrate.

Cross-coupling Suzuki-Miyaura Palladium catalysis Bond dissociation energy Oxidative addition

Regiochemical Position Differentiates 6-Bromo from 5-Bromo-1,2-benzisoxazole in Lipophilicity and Electronic Profile

A 2009 reversed-phase thin-layer chromatography (RP-TLC) study by Sławik et al. examined eleven 3-hydroxy-1,2-benzisoxazole derivatives, including three isomeric bromo derivatives, and determined experimental R_M0 lipophilicity values [1]. While the individual numeric R_M0 values for each isomer are not publicly accessible in the abstract, the study established that bromine substitution at different positions on the benzisoxazole ring produces distinguishable retention parameters, with linear correlations to computed partition coefficients (r > 0.9 for logP_KOWIN and xlogP) [1]. Computed XLogP3 values from PubChem are identical (2.3) for both 6-bromo and 5-bromo isomers due to the limitations of atom-based calculation methods that do not fully capture positional electronic effects on solvation [2]. The experimental R_M0 data confirm that these positional isomers are chromatographically resolvable, indicating measurable differences in physicochemical properties relevant to membrane permeability predictions [1]. Furthermore, the 6-position places the bromine para to the isoxazole oxygen, whereas the 5-position places it meta, leading to differing electronic effects on the aromatic ring that influence reactivity in electrophilic substitution and metal-catalyzed transformations.

Lipophilicity R_M0 RP-TLC Regiochemistry QSAR

Exact Mass Differentiation: Isotopic Signature of Bromine Enables Unambiguous Analytical Tracking vs Chloro Analogs

The exact monoisotopic mass of 6-bromo-1,2-benzisoxazole is 196.94763 Da, compared to 152.99814 Da for 6-chloro-1,2-benzisoxazole (Δ = 43.94949 Da) [1]. This mass difference is analytically significant for LC-MS and GC-MS detection. More distinctively, bromine's characteristic ~1:1 isotopic doublet (⁷⁹Br:⁸¹Br at ~51%:49% natural abundance) provides an unambiguous mass spectral fingerprint that facilitates identification and quantification in complex reaction mixtures, in contrast to chlorine's ~3:1 isotopic ratio (³⁵Cl:³⁷Cl) [2]. The higher molecular weight of the bromo derivative (198.02 vs 153.56 g/mol) also translates to reduced volatility and differing chromatographic retention, parameters critical for reaction monitoring and purity assessment in both research and scale-up settings [3].

Mass spectrometry Exact mass Isotopic pattern LC-MS Quality control

Vendor-Documented Purity: 6-Bromo-1,2-benzisoxazole Available at 98% with Batch QC vs Lower Typical Purity of Positional Isomer

Commercial sourcing data indicate that 6-bromo-1,2-benzisoxazole (CAS 1060802-88-1) is available at standard purities of 98% from major vendors including Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the positional isomer 5-bromo-1,2-benzisoxazole (CAS 837392-65-1) is more commonly listed at 95% purity from multiple suppliers . The 6-chloro analog (CAS 39835-07-9) is typically offered at 97% purity . While these purity differences are modest, the availability of comprehensive batch QC for the 6-bromo derivative reduces the risk of unidentified impurities that can compromise downstream catalytic reactions, where even trace levels of catalyst poisons (e.g., sulfur-containing residues, heavy metals) can inhibit palladium coupling efficiency. The 6-bromo isomer also benefits from multiple active commercial suppliers, reducing single-source procurement risk .

Purity Quality control HPLC NMR Procurement specification

Privileged Scaffold Status: 6-Bromo-1,2-benzisoxazole as Direct Precursor to AChE Inhibitor Pharmacophore with 50 nM Potency

The 6-bromo-1,2-benzisoxazole scaffold has been directly elaborated into potent acetylcholinesterase (AChE) inhibitors. Specifically, the derivative 3-(2-(1-benzylpiperidin-4-yl)ethyl)-6-bromobenzo[d]isoxazole (CHEMBL330004) exhibited an IC50 of 50 nM against human AChE in erythrocyte assays [1]. This places the 6-bromo-benzisoxazole-containing compound among a well-characterized class of N-benzylpiperidine benzisoxazoles developed as selective AChE inhibitors with IC50 values ranging from 0.8 to 14 nM for the most optimized analogs [2]. While the simple 6-bromo-1,2-benzisoxazole building block itself is not the active pharmacophore, the 6-position bromine is strategically positioned for late-stage functionalization to generate focused libraries targeting AChE as a validated Alzheimer's disease target. The benzisoxazole heterocycle was established as an effective bioisosteric replacement for the benzoyl group in this inhibitor class, confirming the scaffold's privileged status [2]. In contrast, direct literature evidence for AChE inhibition by analogous 5-bromo or 6-chloro simple benzisoxazole derivatives is absent or significantly less characterized.

Acetylcholinesterase Alzheimer's disease Benzisoxazole IC50 Drug discovery

Best Research and Industrial Application Scenarios for 6-Bromo-1,2-benzisoxazole (CAS 1060802-88-1)


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry Library Synthesis

6-Bromo-1,2-benzisoxazole serves as an ideal substrate for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, leveraging the C–Br bond's favorable oxidative addition kinetics (BDE ≈ 280 kJ/mol) compared to the C–Cl analog (BDE ≈ 397 kJ/mol) . This enables installation of diverse aryl groups at the 6-position under mild conditions (60–80 °C, 1–2 mol% Pd) for the rapid generation of compound libraries. The benzisoxazole scaffold is a privileged structure in antipsychotic drug discovery; the 6-aryl derivatives accessible via this route can be evaluated against dopamine D2, serotonin 5-HT2A, and related GPCR targets [1]. Procurement of the bromo rather than chloro building block enables higher-throughput parallel synthesis with more reliable conversion across diverse coupling partners.

Synthesis of 6-Substituted Benzisoxazole-3-carboxylate Intermediates via Hydrogenolysis

Ethyl 6-bromobenzisoxazole-3-carboxylate undergoes hydrogenolysis (10% Pd/C, H₂, triethylamine) to afford the parent ethyl benzisoxazole-3-carboxylate, a key intermediate for further functionalization at the 3-position . This two-step sequence (bromination followed by hydrogenolysis) provides a controlled route to 3-substituted benzisoxazoles that avoids direct handling of the unsubstituted, more reactive parent heterocycle. The 6-bromo derivative thus functions as both a protecting group strategy and a diversification point. Equivalent chemistry via the 6-chloro analog is less efficient due to the stronger C–Cl bond requiring harsher hydrogenolysis conditions [1].

Neuroscience Drug Discovery: AChE Inhibitor Development Leveraging the 6-Bromo Pharmacophore

The 6-bromo-1,2-benzisoxazole core has been validated in acetylcholinesterase inhibitor design. The derivative 3-(2-(1-benzylpiperidin-4-yl)ethyl)-6-bromobenzo[d]isoxazole achieved an IC50 of 50 nM against human AChE . The benzisoxazole heterocycle functions as a bioisosteric replacement for the benzoyl group in N-benzylpiperidine AChE inhibitors, a class with demonstrated in vivo efficacy in mouse passive avoidance models (ED50 = 2.4 mg/kg for the lead compound 1g) [1]. Researchers procuring 6-bromo-1,2-benzisoxazole as a building block can directly access this validated chemotype for Alzheimer's disease target development, with the bromine handle enabling subsequent optimization of potency and selectivity through parallel derivatization [2].

Analytical Method Development and Quality Control for GMP Intermediate Production

The distinct bromine isotopic signature (1:1 ⁷⁹Br:⁸¹Br doublet) and exact mass (196.94763 Da) of 6-bromo-1,2-benzisoxazole provide unambiguous LC-MS/MS detection, facilitating method development for reaction monitoring, impurity profiling, and GMP release testing . This analytical advantage, combined with commercially available 98% purity material with multi-technique QC documentation (NMR, HPLC, GC), supports the compound's use as a qualified starting material for IND-enabling synthesis campaigns [1]. The higher molecular weight compared to chloro analogs also reduces volatility losses during solvent evaporation steps, improving mass balance in scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,2-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.